molecular formula C25H32N6O2 B6529224 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 1020453-57-9

2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6529224
CAS No.: 1020453-57-9
M. Wt: 448.6 g/mol
InChI Key: AFBKIISCZQKKOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[3-tert-butyl-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]oxy}-1-(4-phenylpiperazin-1-yl)ethan-1-one features a hybrid heterocyclic architecture. Its core consists of:

  • A pyrazole ring substituted at position 3 with a tert-butyl group and at position 1 with a 4,6-dimethylpyrimidin-2-yl moiety.
  • An ether linkage (oxy group) connecting the pyrazole to an ethanone backbone.
  • A 4-phenylpiperazine group attached to the ethanone carbonyl.

The tert-butyl and dimethylpyrimidine groups may enhance metabolic stability and binding affinity through steric and hydrophobic interactions .

Properties

IUPAC Name

2-[5-tert-butyl-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N6O2/c1-18-15-19(2)27-24(26-18)31-23(16-21(28-31)25(3,4)5)33-17-22(32)30-13-11-29(12-14-30)20-9-7-6-8-10-20/h6-10,15-16H,11-14,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBKIISCZQKKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=CC(=N2)C(C)(C)C)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs from Patent Literature

A European patent application () discloses compounds with structural similarities, particularly in their piperazine and heterocyclic components:

Compound ID (from ) Core Structure Piperazine Substitution Key Substituents
Target Compound Pyrazole-oxy-ethanone 4-Phenylpiperazin-1-yl tert-Butyl, 4,6-dimethylpyrimidine
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-... Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl (unsubstituted) 1,3-Benzodioxol-5-yl
2-(1,3-Benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-... Pyrido[1,2-a]pyrimidin-4-one 4-Methylpiperazin-1-yl 1,3-Benzodioxol-5-yl
2-(1,3-Benzodioxol-5-yl)-7-[(3R)-3-methylpiperazin-1-yl]-... Pyrido[1,2-a]pyrimidin-4-one (3R)-3-Methylpiperazin-1-yl 1,3-Benzodioxol-5-yl

Comparative Analysis

Core Heterocycles
  • The target compound utilizes a pyrazole-pyrimidine scaffold, whereas analogs in employ a pyrido-pyrimidinone core. The pyrazole’s conformational rigidity may favor selective receptor interactions, while the pyrido-pyrimidinone’s fused ring system could enhance planarity and π-π stacking .
Piperazine Modifications
  • In contrast, the patent analogs feature smaller substituents (e.g., methyl or hydrogen), which may reduce steric hindrance and alter pharmacokinetic profiles .
Substituent Effects
  • The tert-butyl group on the pyrazole likely increases metabolic stability by shielding labile sites from oxidative enzymes.
  • The 1,3-benzodioxol-5-yl group in patent analogs may enhance electron-rich interactions (e.g., with receptors requiring polar or aromatic contacts) but could also increase polarity and reduce blood-brain barrier penetration compared to the target’s phenylpiperazine .

Implications of Structural Differences

Pharmacological Activity

  • Piperazine-containing compounds often target CNS receptors (e.g., antipsychotics or antidepressants). The phenylpiperazine moiety in the target may confer affinity for serotonin (5-HT) or dopamine receptors.
  • Pyrido-pyrimidinones in are typically associated with kinase inhibition or antimicrobial activity, highlighting how core heterocycles dictate target selectivity .

Physicochemical Properties

  • Conversely, the pyrido-pyrimidinone core in analogs may increase water solubility due to its fused aromatic system and ketone group .

Methodological Considerations

The structural determination of such complex molecules often relies on X-ray crystallography refined via programs like SHELXL (). For example:

  • SHELXL’s robust handling of disordered substituents (e.g., tert-butyl groups) ensures accurate modeling of steric effects.
  • The program’s ability to refine twinned or high-resolution data is critical for resolving intricate heterocyclic systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.